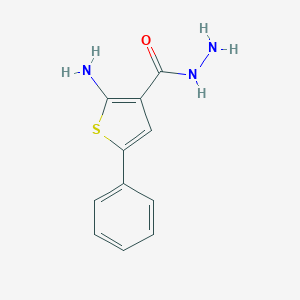

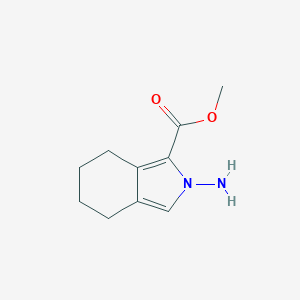

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid involves various strategies, including ester condensation, cyclization, and hydrolysis processes. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone through ester condensation and cyclization, followed by hydrolysis, showcases the synthetic approach towards related compounds, achieving a total yield of 73.26% (L. Heng, 2004). Another example includes the synthesis of 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a raw material through oxidation and methylation, achieving a 32.2% total yield (Duan Yuan-fu, 2011).

Applications De Recherche Scientifique

Building Blocks for Heterocyclic Compounds

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid serves as a significant precursor in the synthesis of diverse heterocyclic compounds. Its derivatives have been utilized extensively as building blocks in the preparation of various classes of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have found applications across multiple domains, including medicinal chemistry, due to their biological activities and structural diversity. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, highlighting its critical role in heterocyclic chemistry and dyes synthesis (Gomaa & Ali, 2020).

Synthesis and Biological Applications

The significance of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid extends to its derivatives, which exhibit remarkable biological activities. These derivatives are foundational in developing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents. The versatility in synthetic applicability and the wide spectrum of biological activities make these derivatives invaluable in medicinal chemistry. This review underscores the importance of these derivatives in the synthesis of biologically active compounds, providing a comprehensive guide to scientists in medicinal chemistry (Cetin, 2020).

Anticancer Agent Development

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid derivatives have been explored for their potential in developing anticancer agents. The Knoevenagel condensation, a pivotal reaction involving these derivatives, has been instrumental in synthesizing a library of compounds exhibiting significant anticancer activity. This demonstrates the critical role of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives in drug discovery, especially in identifying new therapeutic agents targeting various cancer types (Tokala et al., 2022).

Regio-Orientation in Synthesis

The compound's derivatives have also played a key role in clarifying regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines. This aspect is crucial for synthesizing targeted molecular structures with precise functional group positioning, essential for developing compounds with specific biological activities. The review highlights the importance of understanding regio-orientation for advancing synthetic methodology and designing new molecules with desired properties (Mohamed & Mahmoud, 2019).

Propriétés

IUPAC Name |

5-amino-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXPDBOCAWXPLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416037 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

117860-53-4 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

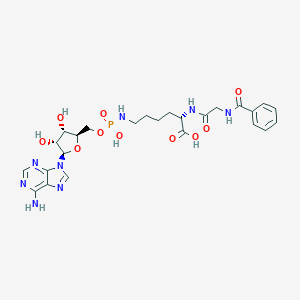

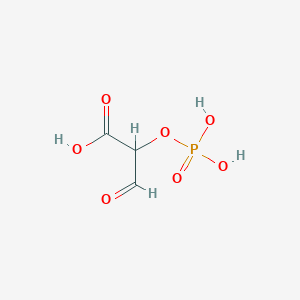

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)